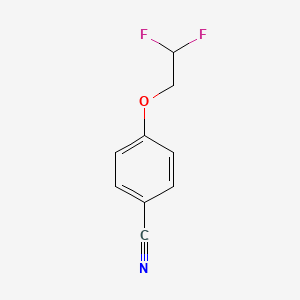

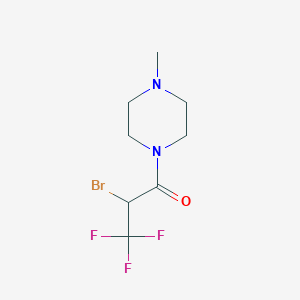

4-(2,2-Difluoroethoxy)benzonitrile

Descripción general

Descripción

The compound "4-(2,2-Difluoroethoxy)benzonitrile" is a derivative of benzonitrile with a difluoroethoxy substituent at the para position. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and behaviors of structurally related benzonitrile derivatives. For instance, the thermal properties of perfluoroalkyl ethoxy-substituted benzonitriles have been studied, revealing notable smectic properties and specific molecular arrangements influenced by fluorophilic and polar interactions . Additionally, luminescent benzonitriles with bent-core structures have been synthesized, exhibiting liquid crystalline behavior and photophysical properties . These findings suggest that "this compound" may also exhibit unique thermal and optical properties due to its fluorinated ethoxy group and aromatic nitrile moiety.

Synthesis Analysis

The synthesis of related benzonitrile compounds involves various chemical reactions and techniques. For example, a series of 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles were synthesized and found to act as potent androgen receptor antagonists . Another study describes the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, through a sequence of bromination, Grignard reaction, cyanidation, and amination . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate difluoroethoxy precursor at the suitable stage of the synthesis.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can significantly influence their properties. For instance, the molecular packing of certain benzonitrile derivatives consists of nonconventional hydrogen bond interactions, which explain their liquid crystalline phase . The structure of 4-(Trifluoromethyl)benzonitrile has been analyzed, showing molecules linked through hydrogen bonds forming a dense two-dimensional network . These structural insights are crucial for understanding the potential molecular arrangement of "this compound" and predicting its behavior in different phases.

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions. The study of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrates its reactivity and the formation of a protective film on the cathode, improving cyclic stability . This suggests that "this compound" could also be explored for its reactivity in the context of material science and energy storage applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are diverse. For example, the liquid-crystalline properties of perfluoroalkyl ethoxy-substituted benzonitriles are characterized by their smectic A and B phases . The photophysical properties of luminescent benzonitriles have been investigated, showing good blue emission and specific absorption and emission bands . These studies provide a foundation for predicting the properties of "this compound," which may exhibit similar behavior due to the presence of the fluorinated ethoxy group and the benzonitrile core.

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Molecular Structure

- Benzonitrile Derivatives Synthesis : Benzonitrile units are significant in natural products, pharmaceuticals, and agrochemicals. Innovative protocols for synthesizing benzonitriles, like N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly, have been explored (Jia & Wang, 2016).

2. Materials Science Applications

- Electrochemical Applications : A study on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrated improved cyclic stability and protective film formation on electrodes (Huang et al., 2014).

- Polymer Chemistry : Novel aromatic polyesters with pendant cyano groups were synthesized using a derivative of benzonitrile, showcasing good solubility and thermal stability (Yu, Cai, & Wang, 2009).

3. Photochemical and Photophysical Studies

- Dual Fluorescence Studies : 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) was investigated for its dual fluorescence, contributing to the understanding of intramolecular charge-transfer (ICT) state structures (Köhn & Hättig, 2004).

4. Electrochemistry and Corrosion Science

- Corrosion Inhibition : Benzonitrile derivatives were evaluated as corrosion inhibitors for mild steel, with findings suggesting excellent inhibition performance and insight into molecular interactions on steel surfaces (Chaouiki et al., 2018).

5. Organic and Medicinal Chemistry

- Pharmaceutical Applications : The design and synthesis of novel, nonsteroidal androgen receptor antagonists using a trifluoromethyl benzonitrile derivative showed promising results for dermatological indications without phototoxicity (Li et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMBVXZTLFQXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678949 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184375-73-2 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3030913.png)

![tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate](/img/structure/B3030914.png)